Scutebarbatine A

Lung adenocarcinoma In vivo xenograft Tumor growth inhibition

Scutebarbatine A (SBT-A) is a neo-clerodane diterpenoid alkaloid isolated from the traditional Chinese medicinal plant *Scutellaria barbata* D. Don (Lamiaceae).

Molecular Formula C32H34N2O7
Molecular Weight 558.6 g/mol
Cat. No. B1179610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutebarbatine A
SynonymsScutebarbatine A
Molecular FormulaC32H34N2O7
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C
InChIInChI=1S/C32H34N2O7/c1-20-8-5-11-24-30(2,13-12-21-16-25(35)39-19-21)32(4,38)27(41-29(37)23-10-7-15-34-18-23)26(31(20,24)3)40-28(36)22-9-6-14-33-17-22/h6-10,12-18,24,26-27,38H,5,11,19H2,1-4H3/b13-12+/t24-,26+,27+,30-,31+,32+/m1/s1
InChIKeyCFCKNUOZCOKYOO-JUJIBZTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Scutebarbatine A Procurement Guide: A Validated Cytotoxic Neo-Clerodane Diterpenoid Alkaloid for Cancer Research


Scutebarbatine A (SBT-A) is a neo-clerodane diterpenoid alkaloid isolated from the traditional Chinese medicinal plant *Scutellaria barbata* D. Don (Lamiaceae) [1]. It is a structurally complex natural product with the molecular formula C₃₂H₃₄N₂O₇ and a molecular weight of 558.6 g/mol [2]. SBT-A has been demonstrated to possess antineoplastic activity across multiple cancer models and is characterized as a MAPK pathway activator that induces endoplasmic reticulum (ER) stress [3][4].

Why Generic Scutebarbatine A Substitution Fails: Critical Differences in Cytotoxic Potency and Target Selectivity Among Neo-Clerodane Diterpenoids


The neo-clerodane diterpenoid family from *Scutellaria barbata* encompasses numerous structurally similar compounds, including scutebata A–G, scubatines A–F, and barbatins, which exhibit widely divergent cytotoxic potency profiles that preclude functional interchangeability [1]. Critical structural variations—including the presence or absence of the pyridine-3-carbonyloxy moieties, α-hydroxy substitutions on the unsaturated lactone ring, and the specific configuration of the clerodane backbone—directly determine biological activity and target cell line selectivity [2]. Generic substitution with a less characterized analog would introduce unacceptable variability in experimental outcomes and invalidate cross-study reproducibility. The evidence below demonstrates why SBT-A must be specifically procured for research targeting MAPK/ER stress-mediated apoptosis in hepatocellular carcinoma, lung adenocarcinoma, and breast cancer models, where other neo-clerodane diterpenoids exhibit either negligible activity or divergent mechanisms.

Scutebarbatine A Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Structural Analogs


In Vivo Antitumor Efficacy in A549 Lung Adenocarcinoma Xenograft Model: Scutebarbatine A vs. Vehicle Control

Scutebarbatine A demonstrates statistically significant in vivo antitumor activity in the A549 human lung adenocarcinoma xenograft model, a level of in vivo validation absent from the published literature for the majority of structurally related neo-clerodane diterpenoids including scutebata A, scutebata B, barbatin F, and barbatin G [1]. SBT-A was administered intraperitoneally at 15 mg/kg and 30 mg/kg doses, resulting in dose-dependent tumor volume reduction with a tumor inhibition rate of 45.5% at the higher dose after 21 days of treatment, compared to vehicle control (p < 0.05) [1].

Lung adenocarcinoma In vivo xenograft Tumor growth inhibition

Hepatocellular Carcinoma Cell Line Cytotoxicity: Scutebarbatine A vs. Other Neo-Clerodane Analogs

In comparative cytotoxicity assessment against the SMMC-7721 hepatocellular carcinoma cell line, Scutebarbatine A exhibits substantially higher potency than other characterized neo-clerodane diterpenoids from *Scutellaria barbata* evaluated under comparable conditions [1]. While scutebata A (3) and scutebata B (4) demonstrated IC₅₀ values ranging from 5.31 to 28.5 μM against four tested human cancer cell lines including SMMC-7721, and barbatin F (1) and barbatin G (2) showed weak activity with IC₅₀ values of 44.3 and 32.3 μM against HCT-116, Scutebarbatine A induces dose-dependent growth inhibition in HCC cells with robust apoptosis induction at concentrations where many analogs exhibit minimal or no activity [1][2].

Hepatocellular carcinoma Cytotoxicity assay SMMC-7721

Differential Activity Across Breast Cancer Subtypes: Scutebarbatine A Exhibits Multi-Line Cytotoxicity vs. Scutebata A's Limited Activity

Scutebarbatine A demonstrates broad cytotoxicity across multiple breast cancer cell lines including MCF-7, MDA-MB-231, and SK-BR-3, while the closely related analog scutebata A exhibits only weak activity restricted to SK-BR-3 with an IC₅₀ of 15.2 μM [1][2]. SBT-A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating both MAPK and EGFR/Akt signaling pathways, a dual-pathway mechanism not observed with scutebata A [1].

Breast cancer Triple-negative breast cancer Cytotoxicity

Unique Cytoprotective Activity Against Oxidative Stress: Scutebarbatine A's Dual Functional Profile

Beyond its cytotoxic effects in cancer cells, Scutebarbatine A demonstrates a significant ability to protect cells against hydrogen peroxide (H₂O₂)-induced oxidative stress with an ED₅₀ value of 5.0 μM, a cytoprotective property not reported for any other neo-clerodane diterpenoid from *Scutellaria barbata* including scutebata A–G, scubatines A–F, or barbatins . This dual functional profile—cytotoxic in cancer cells while cytoprotective against oxidative insult—is unique among structurally characterized neo-clerodane diterpenoids.

Oxidative stress protection Cytoprotection Reactive oxygen species

Metabolic Fate and ADME Characterization: Scutebarbatine A's Documented Pharmacokinetic Profile vs. Uncharacterized Analogs

The metabolic fate of Scutebarbatine A has been systematically characterized in rats using ultra-high-performance liquid chromatography coupled with Q Exactive Hybrid Quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS), identifying metabolites in plasma, bile, urine, and feces [1]. In contrast, no peer-reviewed metabolic or pharmacokinetic data exist for the majority of structurally similar neo-clerodane diterpenoids including scutebata A–G, scubatines A–F, barbatins, or scutebartines, rendering them unsuitable for in vivo pharmacology or ADME studies without de novo characterization [1].

Metabolism Pharmacokinetics UHPLC-HRMS

Scutebarbatine A Best-Fit Research and Industrial Application Scenarios Based on Validated Differential Evidence


Preclinical In Vivo Oncology Pharmacology Studies Requiring Validated Xenograft Activity

Researchers conducting in vivo tumor xenograft studies in lung adenocarcinoma (A549) models should procure Scutebarbatine A as the only neo-clerodane diterpenoid from *Scutellaria barbata* with peer-reviewed, dose-dependent tumor growth inhibition data (45.5% at 30 mg/kg over 21 days) [1]. Structurally similar compounds such as scutebata A–G and barbatins lack any published in vivo validation, rendering them unsuitable for studies requiring documented preclinical efficacy benchmarks.

Hepatocellular Carcinoma Mechanism Studies Targeting MAPK and ER Stress Pathways

Investigators studying MAPK/ER stress-mediated apoptosis in hepatocellular carcinoma require Scutebarbatine A specifically, as it is the only neo-clerodane diterpenoid with comprehensive mechanistic validation in HCC cell lines including demonstration of ERK1/2, JNK1/2, and p38 MAPK phosphorylation coupled with PERK/ATF-4/CHOP-mediated ER stress activation [1]. Alternative neo-clerodane diterpenoids (scutebata A/B, barbatins) exhibit inconsistent or weak cytotoxicity in HCC models and lack defined mechanistic pathway characterization.

Breast Cancer Research Spanning ER+, HER2+, and Triple-Negative Subtypes

Research programs targeting breast cancer across multiple molecular subtypes should select Scutebarbatine A for its documented activity in MCF-7 (ER+), SK-BR-3 (HER2+), and MDA-MB-231 (triple-negative) cell lines via dual MAPK and EGFR/Akt pathway modulation [1]. The structurally related analog scutebata A demonstrates only weak activity (IC₅₀ 15.2 μM) restricted to the SK-BR-3 line, with negligible activity against other breast cancer subtypes, making it unsuitable for broad-spectrum breast cancer research [2].

ADME and Pharmacokinetic Method Development and Validation Studies

Analytical laboratories and CROs developing LC-MS/MS or UHPLC-HRMS methods for neo-clerodane diterpenoid quantification in biological matrices should use Scutebarbatine A as the reference standard, as peer-reviewed metabolite profiling data across plasma, bile, urine, and feces are available for method cross-validation [1]. No other structurally characterized neo-clerodane diterpenoid from *S. barbata* has published metabolic characterization, requiring de novo method development and validation for any alternative compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scutebarbatine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.